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Compound of Interest

Compound Name: (R)-2-Aminoheptanoic acid

Cat. No.: B554690 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for

(R)-2-Aminoheptanoic acid, a non-proteinogenic alpha-amino acid. The information

presented is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis. This document outlines the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols for their acquisition.

Disclaimer: Complete, publicly-archived experimental spectra for (R)-2-Aminoheptanoic acid
are not readily available. The data presented in the following tables are predicted values based

on established principles of spectroscopy and data from structurally similar compounds. These

values are intended to serve as a reference for identification and characterization.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for (R)-2-
Aminoheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for (R)-2-Aminoheptanoic Acid

Solvent: D₂O, Reference: TSP at 0.00 ppm
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.75 Triplet (t) 1H α-CH

~1.85 Multiplet (m) 2H β-CH₂

~1.30 Multiplet (m) 6H γ, δ, ε-CH₂

~0.88 Triplet (t) 3H ζ-CH₃

Table 2: Predicted ¹³C NMR Data for (R)-2-Aminoheptanoic Acid

Solvent: D₂O, Reference: TSP

Chemical Shift (δ, ppm) Carbon Assignment

~178 C=O (Carboxylate)

~56 α-C

~33 β-C

~31 δ-C

~25 γ-C

~22 ε-C

~14 ζ-C

Note: ¹³C chemical shift data for DL-2-aminoheptanoic acid has been previously reported,

supporting the basis for these predicted values.[1]

Infrared (IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands for (R)-2-Aminoheptanoic Acid

Sample State: Solid (zwitterionic form)
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3200-2800 Strong, Broad N-H Stretch Ammonium (-NH₃⁺)

3000-2500 Broad, Variable O-H Stretch
Carboxylic Acid (H-

bonding)

2955, 2925, 2855 Medium-Strong C-H Stretch
Alkyl Chain (-CH₃, -

CH₂)

~1630 Strong
N-H Bend

(asymmetric)
Ammonium (-NH₃⁺)

~1580 Strong
C=O Stretch

(asymmetric)
Carboxylate (-COO⁻)

~1410 Medium
C=O Stretch

(symmetric)
Carboxylate (-COO⁻)

Note: In the solid state, amino acids exist as zwitterions. The IR spectrum reflects the vibrations

of the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups rather than the free amine (-NH₂)

and carboxylic acid (-COOH) groups.[2][3][4][5]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for (R)-2-Aminoheptanoic Acid

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/z Value Ion Assignment Notes

146.12 [M+H]⁺ Protonated molecular ion.

100.12
[M+H - H₂O - CO]⁺ or [M+H -

COOH]⁺

Major fragment resulting from

the characteristic loss of the

carboxyl group.

Note: The exact mass of 2-Aminoheptanoic acid is 145.11 g/mol .[6] The fragmentation of

protonated amino acids typically involves the neutral loss of water and carbon monoxide, or the
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entire formic acid moiety.[7][8]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for the analysis of solid amino acid samples.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Aminoheptanoic acid in 0.5-

0.7 mL of deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration (δ =

0.00 ppm). Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and

shim the instrument to the D₂O sample to achieve optimal magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set a spectral width of approximately 12 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of at least 5 seconds to ensure

accurate integration.

Apply a solvent suppression technique to attenuate the residual HDO signal.

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 200-220 ppm.

Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the spectra using the

reference standard. Integrate the ¹H NMR signals and identify the chemical shifts and

multiplicities of all peaks.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of (R)-2-Aminoheptanoic acid with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr

pellet.

Instrument Setup: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum. Identify the wavenumbers of the major absorption bands.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of (R)-2-Aminoheptanoic acid (~10-100 µM)

in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid to

promote protonation.

Instrument Setup:
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Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such

as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Calibrate the mass analyzer using a standard calibration solution.

Set the ESI source to positive ion mode.

MS1 Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire a full scan mass spectrum (MS1) over a relevant m/z range (e.g., m/z 50-300) to

identify the protonated molecular ion [M+H]⁺.

MS/MS (Fragmentation) Data Acquisition:

Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 146.12) as the precursor ion.

Fragment the precursor ion in the collision cell using an inert gas (e.g., argon or nitrogen)

at varying collision energies to generate a fragmentation spectrum (MS/MS).

Data Analysis: Analyze the MS1 spectrum to confirm the mass of the molecular ion. Analyze

the MS/MS spectrum to identify the m/z values of the major fragment ions and propose

fragmentation pathways.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-2-
Aminoheptanoic acid.
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Caption: General workflow for spectroscopic analysis of (R)-2-Aminoheptanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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